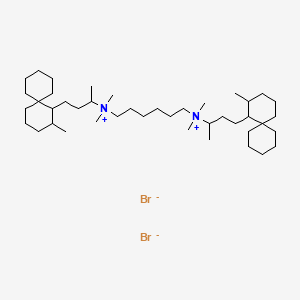

Ammonium, hexamethylenebis(1-methyl-3-(2-methylspiro(5.5)undecyl)propyl)bis(dimethyl-, dibromide, trihydrate

描述

This compound is a quaternary ammonium salt characterized by a hexamethylene (six-carbon) backbone linking two dimethylammonium groups. Each ammonium center is substituted with a 1-methyl-3-(2-methylspiro(5.5)undecyl)propyl chain, introducing significant steric bulk and hydrophobicity due to the spirocyclic structure. The dibromide counterions balance the positive charges, while the trihydrate form indicates three water molecules are incorporated into the crystal lattice, influencing solubility and stability .

属性

CAS 编号 |

72004-08-1 |

|---|---|

分子式 |

C42H82Br2N2 |

分子量 |

774.9 g/mol |

IUPAC 名称 |

6-[dimethyl-[4-(4-methylspiro[5.5]undecan-5-yl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(4-methylspiro[5.5]undecan-5-yl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C42H82N2.2BrH/c1-35-21-19-31-41(27-13-11-14-28-41)39(35)25-23-37(3)43(5,6)33-17-9-10-18-34-44(7,8)38(4)24-26-40-36(2)22-20-32-42(40)29-15-12-16-30-42;;/h35-40H,9-34H2,1-8H3;2*1H/q+2;;/p-2 |

InChI 键 |

IHKYYLASULOGFK-UHFFFAOYSA-L |

规范 SMILES |

CC1CCCC2(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC3C(CCCC34CCCCC4)C)CCCCC2.[Br-].[Br-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues: Key Differences and Similarities

2.1.1 Ammonium, Hexamethylenebis(1-Methyl-3-(2,6,6-Trimethyl-1-Cyclohexen-1-yl)Propyl)Bis(Dimethyl-, Dibromide, Hydrate) (CAS 72017-47-1)

- Structural Comparison: The backbone and dimethylammonium groups are identical to the target compound. Substituent Variation: The spiro(5.5)undecyl group in the target compound is replaced with a 2,6,6-trimethylcyclohexenyl group in this analogue.

- Physicochemical Properties :

- Hydration : The analogue is listed as a hydrate (unspecified water content), whereas the target compound is a trihydrate, suggesting differences in crystalline packing and hygroscopicity.

- Assay Purity : The analogue is reported as 97% pure in powder form, stored at room temperature, indicating stability under ambient conditions .

2.1.2 Ammonium, Pentamethylenebis(Trimethyl-, Dibromide)

- Structural Comparison :

- Functional Implications: The reduced steric bulk and shorter backbone may enhance solubility in polar solvents compared to the target compound.

常见问题

Q. Methodological Answer :

- Stepwise Synthesis : Use a multi-step approach involving nucleophilic substitution and alkylation reactions. For example, start with hexamethylene diamine derivatives and introduce spirocyclic groups via controlled alkylation in tetrahydrofuran (THF) with triethylamine (EtN) as a base .

- Purification : Employ column chromatography with silica gel and gradients of dichloromethane/methanol/ammonia to isolate intermediates .

- Continuous Flow Reactors : Adopt industrial-scale methods like continuous flow systems to enhance reaction control and reduce byproducts .

Basic Research: What analytical techniques are critical for characterizing its structural and hydration properties?

Q. Methodological Answer :

- X-ray Crystallography : Resolve the trihydrate’s crystal structure to confirm spirocyclic geometry and hydrogen-bonding networks (requires single-crystal growth in aqueous/organic solvent mixtures) .

- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss at 100–150°C .

- NMR Spectroscopy : Use H/C NMR to verify branching patterns and ammonium group integration .

Basic Research: How can initial biological activity screening be designed to assess antimicrobial potential?

Q. Methodological Answer :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution assays .

- Membrane Disruption Assays :

- Fluorescence Anisotropy : Use lipid bilayer models with fluorescent probes (e.g., DPH) to measure changes in membrane fluidity .

- Live/Dead Staining : Apply SYTO 9/propidium iodide to visualize membrane integrity loss in bacterial cultures .

Advanced Research: What mechanistic studies elucidate its interaction with microbial membranes?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., POPC membranes) to predict hydrophobic/hydrophilic interactions .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to liposomes functionalized with bacterial membrane components (e.g., lipopolysaccharides) .

- Electron Paramagnetic Resonance (EPR) : Use spin-labeled lipids to detect changes in membrane order parameters upon compound addition .

Advanced Research: How can researchers resolve contradictions in reported biological activity across structural analogs?

Q. Methodological Answer :

- Comparative QSAR Analysis : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and spirocyclic substituent volume (see Table 1 ) .

- Dose-Response Profiling : Test analogs under standardized conditions (e.g., pH 6.5 buffer for solubility consistency) to minimize experimental variability .

Table 1 : Key Structural Features Influencing Antimicrobial Activity in Analogs

| Compound Substituent | logP | Antimicrobial Efficacy (MIC, μg/mL) | Source |

|---|---|---|---|

| Isopropyl cyclopentyl | 4.2 | 8.5 (S. aureus) | |

| Trimethylcyclohexyl | 5.1 | 12.0 (E. coli) | |

| Triethyl ammonium | 3.8 | >50 (No activity) |

Advanced Research: How should environmental fate studies be designed to assess its ecological impact?

Q. Methodological Answer :

- Long-Term Compartmental Analysis : Monitor degradation in soil/water systems under OECD 308 guidelines for 60–100 days, measuring hydrolysis rates and metabolite formation .

- Biotic Transformation Assays : Use microbial consortia from contaminated sites to evaluate biodegradation pathways via LC-HRMS .

- Bioaccumulation Testing : Expose Daphnia magna to sublethal concentrations and measure tissue accumulation via ICP-MS .

Advanced Research: What strategies ensure the stability of the trihydrate form during storage and handling?

Q. Methodological Answer :

- Dynamic Vapor Sorption (DVS) : Characterize hygroscopicity at 25°C/60% RH to define storage conditions .

- Powder X-ray Diffraction (PXRD) : Periodically verify crystallinity to detect dehydration-induced phase changes .

- Buffer Compatibility : Store in sealed containers with desiccants (e.g., silica gel) and avoid aqueous buffers below pH 5.0 .

Advanced Research: How can researchers investigate its enzyme-modulating effects in eukaryotic cells?

Q. Methodological Answer :

- Kinase Inhibition Assays : Use a fluorogenic Amplex Red assay to measure inhibition of autotaxin (ATX) or similar enzymes at 3 nM enzyme concentration .

- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by heating lysates to 37–65°C and analyzing precipitate composition via SDS-PAGE .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to purified enzymes (e.g., ATPases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。